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Compound of Interest

Compound Name: Undecyl 3-aminobut-2-enoate

Cat. No.: B15431649 Get Quote

Spectroscopic Analysis for Structure
Confirmation: Undecyl 3-aminobut-2-enoate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of Undecyl 3-aminobut-2-
enoate, a long-chain enamine ester. Due to the limited availability of direct experimental data

for this specific compound, this guide presents predicted spectroscopic values benchmarked

against experimentally determined data for its shorter-chain analogs, Methyl 3-aminobut-2-

enoate and Ethyl 3-aminobut-2-enoate. This comparative approach allows for a robust

confirmation of the molecular structure.

Comparative Spectroscopic Data
The structural confirmation of Undecyl 3-aminobut-2-enoate relies on the interpretation of its

spectroscopic signatures. The following tables summarize the expected and experimentally

observed data for key spectroscopic techniques.

1H NMR Spectroscopy Data
Solvent: CDCl3 Standard: Tetramethylsilane (TMS) at 0.00 ppm
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Assignment
Undecyl 3-aminobut-

2-enoate (Predicted)

Methyl 3-aminobut-

2-enoate (Observed)

Ethyl 3-aminobut-2-

enoate (Observed)

-CH3 (undecyl) ~0.88 (t, 3H) - -

-(CH2)9- ~1.26 (m, 18H) - -

-O-CH2- ~4.05 (t, 2H) - ~3.95 (q, 2H)

=C-H ~4.45 (s, 1H) ~4.47 (s, 1H) ~4.46 (s, 1H)

=C-CH3 ~1.90 (s, 3H) ~1.89 (s, 3H) ~1.89 (s, 3H)

-NH2 ~4.60 (br s, 2H) ~4.62 (br s, 2H) ~4.58 (br s, 2H)

-O-CH3 - ~3.59 (s, 3H) -

-O-CH2-CH3 - - ~1.18 (t, 3H)

13C NMR Spectroscopy Data
Solvent: CDCl3

Assignment
Undecyl 3-aminobut-

2-enoate (Predicted)

Methyl 3-aminobut-

2-enoate (Observed)

Ethyl 3-aminobut-2-

enoate (Observed)

C=O ~170.5 ~171.0 ~170.8

=C-NH2 ~160.0 ~160.5 ~160.3

=C-H ~83.0 ~82.8 ~82.9

-O-CH2- ~64.0 - ~58.5

-(CH2)n-
~31.9, 29.6, 29.5,

29.3, 28.6, 25.9, 22.7
- -

-CH3 (undecyl) ~14.1 - -

=C-CH3 ~19.5 ~19.4 ~19.4

-O-CH3 - ~49.5 -

-O-CH2-CH3 - - ~14.5
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FT-IR Spectroscopy Data
Functional Group

Undecyl 3-aminobut-2-

enoate (Predicted, cm-1)

Methyl/Ethyl 3-aminobut-2-

enoate (Observed, cm-1)

N-H stretching 3400-3200 (two bands) 3420-3250 (two bands)

C-H stretching (alkyl) 2950-2850 2960-2850

C=O stretching (ester) ~1660 ~1665

C=C stretching ~1610 ~1615

N-H bending ~1560 ~1565

C-O stretching ~1250 ~1255

Mass Spectrometry Data
Ion

Undecyl 3-aminobut-2-

enoate (Predicted m/z)
Notes

[M]+• 255.22 Molecular Ion

[M-C11H23]+ 100.05 Loss of the undecyl group

[M-OC11H25]+ 84.06 Loss of the undecyloxy group

Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of Undecyl 3-
aminobut-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.
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1H NMR Acquisition: Standard proton spectra are acquired with a pulse angle of 30-45

degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio.

13C NMR Acquisition: Proton-decoupled carbon spectra are acquired with a larger number

of scans to compensate for the lower natural abundance of the 13C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrument: A standard FT-IR spectrometer.

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm-1 with a resolution

of 4 cm-1. A background spectrum of the clean plates is recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Instrument: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample is introduced via a direct insertion probe or a gas

chromatograph.

Ionization: Electron ionization is performed at a standard energy of 70 eV.

Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range

appropriate for the expected molecular weight (e.g., 50-300 amu).

Workflow for Structure Confirmation
The logical process for confirming the structure of Undecyl 3-aminobut-2-enoate using the

obtained spectroscopic data is outlined below.
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Spectroscopic Data Acquisition

Data Analysis and Interpretation

Structure Elucidation

Confirmation

1H NMR

Proton Environment Analysis

13C NMR

Carbon Skeleton Analysis

FT-IR

Functional Group Identification

Mass Spec

Molecular Weight and Fragmentation

Propose Undecyl 3-aminobut-2-enoate Structure

Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for the spectroscopic confirmation of Undecyl 3-aminobut-2-enoate.

To cite this document: BenchChem. [spectroscopic analysis of Undecyl 3-aminobut-2-enoate
for structure confirmation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15431649#spectroscopic-analysis-of-undecyl-3-
aminobut-2-enoate-for-structure-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15431649?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15431649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

